molecular formula C9H10Br2O2 B12323872 4H-1-Benzopyran-4-one, 3,7-dibromo-

4H-1-Benzopyran-4-one, 3,7-dibromo-

Cat. No.: B12323872
M. Wt: 309.98 g/mol
InChI Key: GTZSRCWYOQKISA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3,7-dibromo- typically involves the bromination of 4H-1-Benzopyran-4-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production methods for 4H-1-Benzopyran-4-one, 3,7-dibromo- are not well-documented in the literature. it is likely that the compound is produced using similar bromination techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3,7-dibromo- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted chromones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3,7-dibromo- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3,7-dibromo- is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. Similarly, its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

4H-1-Benzopyran-4-one, 3,7-dibromo- can be compared with other similar compounds, such as:

    4H-1-Benzopyran-4-one: The parent compound without bromine substitution.

    3,7-Dichloro-4H-1-Benzopyran-4-one: A similar compound with chlorine atoms instead of bromine.

    4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: A derivative with additional hydroxyl and methoxy groups.

The uniqueness of 4H-1-Benzopyran-4-one, 3,7-dibromo- lies in its specific bromine substitutions, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

3,7-dibromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H10Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h4-6,8H,1-3H2

InChI Key

GTZSRCWYOQKISA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)OC=C(C2=O)Br

Origin of Product

United States

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